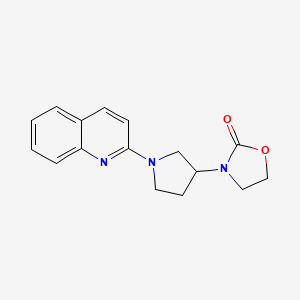
3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one, also known as QPO or QPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurological disorders, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.
生化和生理效应
3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to have a range of biochemical and physiological effects in various experimental systems. In cancer cells, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurological disorders, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to improve motor function and cognitive performance in animal models. 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is also relatively expensive and may require specialized equipment for handling and storage. In addition, the mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood, which may limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one and its potential side effects in humans.
In conclusion, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is needed to fully understand its potential as a therapeutic agent and to explore its applications in other fields.
合成方法
The synthesis of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one involves the reaction of 1,3-oxazolidin-2-one with 1-(quinolin-2-yl) pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is typically obtained as a white crystalline solid with a high purity.
科学研究应用
3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
3-(1-quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16-19(9-10-21-16)13-7-8-18(11-13)15-6-5-12-3-1-2-4-14(12)17-15/h1-6,13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIDDZZQQXSBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)
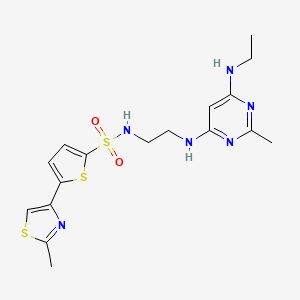
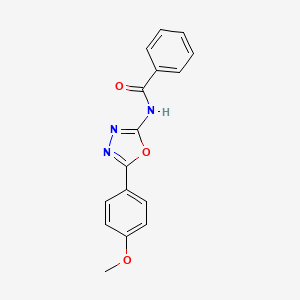
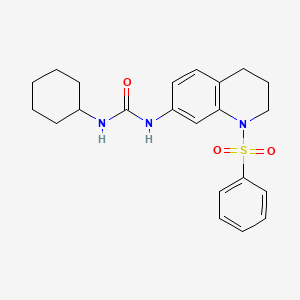
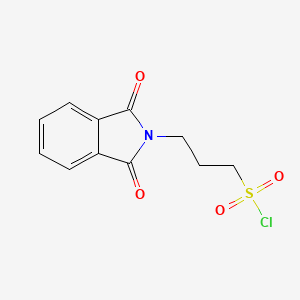
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)


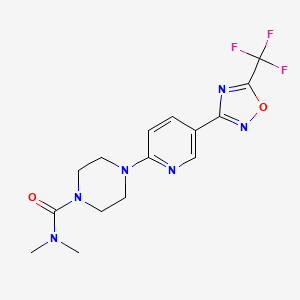
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)
methyl]amino}acetic acid](/img/structure/B2629622.png)
![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)
